ML365 cytotoxicity at high concentrations

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Compound of Interest		
Compound Name:	ML365	
Cat. No.:	B609156	Get Quote

ML365 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information regarding the use of **ML365**, with a specific focus on addressing concerns about cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **ML365**?

A1: **ML365** is a potent and selective small molecule inhibitor of the TASK-1 (TWIK-related acid-sensitive potassium channel 1), also known as KCNK3, a two-pore domain potassium channel. [1][2] These channels are crucial for regulating cell membrane potential and are involved in various physiological processes.[1] **ML365** blocks TASK-1 channels with high selectivity, showing an IC₅₀ of 4 nM in thallium influx assays and 16 nM in electrophysiology assays.[3]

Q2: Does **ML365** exhibit cytotoxicity at high concentrations?

A2: Published data indicates that **ML365** does not exhibit significant acute cytotoxicity at standard working concentrations. Studies have shown no significant cell death in various cell lines at concentrations up to 30 µM.[1][2][3] For example, a 24-hour incubation with up to 10 µM of **ML365** did not cause significant cytotoxicity in Chinese Hamster Ovary (CHO) cells.[1] Similarly, studies on RAW264.7 macrophage cells also reported no cytotoxicity.[4][5]

Q3: I am observing unexpected cell death in my experiment with **ML365**. What could be the cause?



A3: If you are observing cytotoxicity, especially at concentrations below 30 μ M, consider the following possibilities:

- Compound Solubility: ML365 is highly soluble in fresh, anhydrous DMSO, but its solubility
 can be reduced in moisture-absorbing DMSO.[2][3] Compound precipitation in cell culture
 media can lead to inaccurate concentrations and may cause physical stress to cells, which
 can be misinterpreted as cytotoxicity.
- Off-Target Effects in a Specific Model: While ML365 is highly selective for TASK-1 over other
 potassium channels like TASK-3, hERG, Kir2.1, and KCNQ2, unforeseen off-target effects in
 a specific, sensitive cell line cannot be entirely ruled out, although this is not documented in
 major screening panels.[1][3]
- Experimental Confounders: Ensure that the vehicle control (e.g., DMSO) concentration is
 identical across all wells and is not at a toxic level for your specific cell line. Review the
 overall health and confluence of your cells before treatment, as stressed cells may be more
 susceptible to any compound.

Q4: What are the recommended solvent and storage conditions for **ML365**?

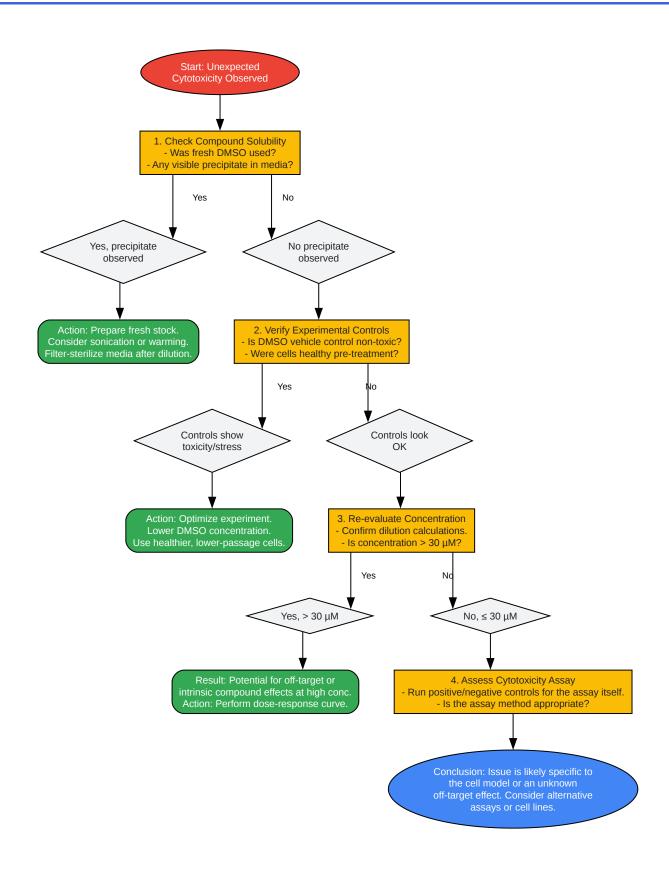
A4: For in vitro studies, **ML365** should be dissolved in fresh, high-quality DMSO to prepare a concentrated stock solution (e.g., 72 mg/mL or higher).[2][3] It is crucial to use newly opened or properly stored anhydrous DMSO, as the compound's solubility is sensitive to moisture.[2] Store the DMSO stock solution at -20°C. For final experimental concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the medium is low (typically $\leq 0.1\%$) and consistent across all experimental and control groups.

Troubleshooting Guide: Unexpected Cytotoxicity

If you encounter unexpected levels of cell death, follow this troubleshooting workflow.

Logical Troubleshooting Workflow for Unexpected Cytotoxicity





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Caption: Troubleshooting flowchart for ML356 cytotoxicity.



Quantitative Data Summary

The following table summarizes the available cytotoxicity data for **ML365** from published studies.

Cell Line	Concentrati on Range	Incubation Time	Assay Type	Result	Citation
СНО	1 μM, 3 μM, 10 μM	24 hours	LDH Release	No significant cytotoxicity observed.	[1]
Various (Cell- based HTS)	Up to 30 μM	Not specified	Not specified	No acute toxicity observed.	[1][2][3]
RAW264.7	Not specified	Not specified	Not specified	No cytotoxicity observed.	[4][5]

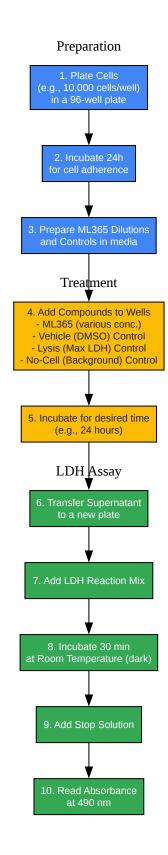
Experimental Protocols

Protocol: Assessing ML365 Cytotoxicity using an LDH Release Assay

This protocol describes how to measure the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Experimental Workflow for LDH Cytotoxicity Assay





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Caption: Workflow for a lactate dehydrogenase (LDH) assay.



Methodology:

Cell Plating:

- Seed your cells of interest (e.g., CHO, HEK293, etc.) into a clear, flat-bottom 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
- Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.
- Preparation of Treatment Solutions:
 - Prepare a dilution series of ML365 in your complete cell culture medium from a DMSO stock. A typical concentration range to test would be 0.1 μM to 50 μM.
 - Vehicle Control: Prepare medium with the highest concentration of DMSO that will be used in the treatment wells (e.g., 0.1%).
 - Maximum LDH Release Control: Prepare wells that will be treated with a lysis solution (often provided in LDH assay kits) to cause 100% cell death.
 - Background Control: Prepare wells with medium but no cells.

Cell Treatment:

- Carefully remove the old medium from the wells.
- Add 100 μL of the prepared treatment solutions (ML365 dilutions, vehicle control) to the appropriate wells.
- \circ Add 100 µL of lysis solution to the "Maximum Release" wells.
- Incubate the plate for the desired exposure time (e.g., 24 hours) under standard culture conditions.

LDH Measurement:

 Following incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.[6]

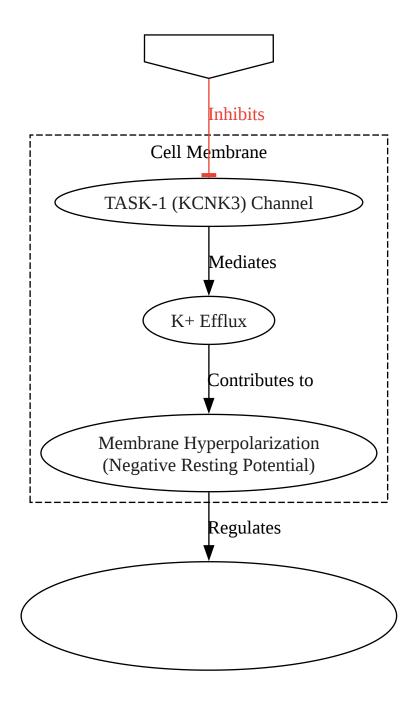


- Carefully transfer 50 μL of the supernatant from each well to a new 96-well plate.[6]
- Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96®).
- Add 50 μL of the reaction mixture to each well of the new plate.
- Incubate for 30 minutes at room temperature, protected from light.[6]
- Add 50 μL of Stop Solution to each well.[6]
- Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (no-cell control) from all other readings.
 - Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 *
 (Experimental LDH Release Spontaneous LDH Release) / (Maximum LDH Release Spontaneous LDH Release)
 - Spontaneous LDH Release is the absorbance from the vehicle control wells.

Signaling Pathway Visualization

ML365 functions by directly inhibiting the TASK-1 potassium channel, which leads to a change in the cell's membrane potential.





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